3-(5-Chloro-2-methoxyphenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Chloro-2-methoxyphenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structural features of this compound, such as the presence of a chloro-substituted phenyl ring and a hydroxycyclohexenyl moiety, contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-methoxyphenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-methoxyaniline and cyclohex-2-en-1-one.
Formation of Intermediate: The aniline derivative undergoes a reaction with an isocyanate to form an intermediate urea derivative.
Cyclohexenyl Addition: The intermediate is then subjected to a reaction with cyclohex-2-en-1-one under basic conditions to introduce the hydroxycyclohexenyl moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-methoxyphenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the cyclohexenyl ring.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can explore its potential as a lead compound for drug development.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its structural features may interact with specific biological targets, leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound may find applications in the development of new materials or as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea involves its interaction with specific molecular targets. The chloro-substituted phenyl ring and the hydroxycyclohexenyl moiety may play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-(5-Chloro-2-methoxyphenyl)-1-[(1-hydroxycyclohexyl)methyl]urea: Lacks the double bond in the cyclohexenyl ring.
3-(5-Chloro-2-methoxyphenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)ethyl]urea: Has an ethyl group instead of a methyl group.
Uniqueness
The presence of the hydroxycyclohexenyl moiety with a double bond in 3-(5-Chloro-2-methoxyphenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea distinguishes it from similar compounds. This structural feature may confer unique chemical reactivity and biological activity, making it a compound of interest for further research and development.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c1-21-13-6-5-11(16)9-12(13)18-14(19)17-10-15(20)7-3-2-4-8-15/h3,5-7,9,20H,2,4,8,10H2,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEGXCDTJXKGMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC2(CCCC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.